

# Application Note: Spectrofluorimetric Determination of Galanthamine Hydrobromide in Pharmaceutical Dosage Forms

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## Compound of Interest

Compound Name: *Galanthamine hydrobromide*

Cat. No.: *B7805333*

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## Abstract

This application note details a simple, rapid, and sensitive spectrofluorimetric method for the quantitative determination of **Galanthamine hydrobromide** in bulk and pharmaceutical dosage forms. The method is based on the native fluorescence of **Galanthamine hydrobromide** in distilled water, offering a straightforward and cost-effective analytical approach. This document provides comprehensive experimental protocols, method validation data, and a visual workflow to aid researchers, scientists, and drug development professionals in the routine quality control analysis of this pharmaceutical compound.

## Introduction

**Galanthamine hydrobromide**, a reversible cholinesterase inhibitor, is a crucial medication for the management of mild to moderate dementia of the Alzheimer's type.[1] Ensuring the quality and potency of its pharmaceutical formulations is paramount. While various analytical techniques such as HPLC and UV-spectrophotometry exist for its determination, spectrofluorimetry presents a highly sensitive and less complex alternative.[2][3][4] This method leverages the intrinsic fluorescence of the molecule, eliminating the need for derivatization or complex mobile phases.[1]

## Principle

The method involves the measurement of the fluorescence intensity of **Galanthamine hydrobromide** in a simple solvent system of distilled water. The excitation and emission wavelengths are set to 282 nm and 607 nm, respectively, to achieve maximum fluorescence intensity.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The fluorescence intensity is directly proportional to the concentration of **Galanthamine hydrobromide** over a defined range, enabling accurate quantification.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated spectrofluorimetric method for the determination of **Galanthamine hydrobromide**.

Table 1: Optical Characteristics and Method Validation Parameters[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Parameter	Value
Excitation Wavelength ( $\lambda_{ex}$ )	282 nm
Emission Wavelength ( $\lambda_{em}$ )	607 nm
Linearity Range	2 - 14 $\mu\text{g/mL}$
Correlation Coefficient ( $r^2$ )	0.9999
Limit of Detection (LOD)	0.29 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.89 $\mu\text{g/mL}$

Table 2: Accuracy (Recovery Study)[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Amount Added ( $\mu\text{g/mL}$ )	Amount Found ( $\mu\text{g/mL}$ )	% Recovery
80	78.50	98.12
100	99.67	99.67
120	119.20	99.33

Table 3: Precision (%RSD)[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Precision Type	Concentration (µg/mL)	% Relative Standard Deviation (%RSD)
Intraday (n=3)	6	0.18 - 0.35
Interday (n=3)	6	0.13 - 0.46

## Experimental Protocols

### Materials and Reagents

- **Galanthamine hydrobromide** reference standard: Purity ≥98%
- Distilled water
- Pharmaceutical dosage forms of **Galanthamine hydrobromide** (tablets)
- Whatman filter paper

### Instrumentation

- Spectrofluorometer: Capable of setting excitation and emission wavelengths. A Shimadzu RF 1501 has been used in a reference study.[\[1\]](#)
- Volumetric flasks: Various sizes (e.g., 10 mL, 50 mL, 100 mL)
- Pipettes: Calibrated for accurate volume measurements
- Analytical balance
- Sonicator

### Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL):
  - Accurately weigh 100 mg of **Galanthamine hydrobromide** reference standard.
  - Transfer the powder into a 100 mL volumetric flask.

- Add approximately 50 mL of distilled water and shake to dissolve.
- Sonicate for 3 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with distilled water.[\[1\]](#)
- Working Standard Solution (100 µg/mL):
  - Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask.
  - Dilute to the mark with distilled water.[\[1\]](#)
- Calibration Curve Solutions (2-14 µg/mL):
  - From the working standard solution (100 µg/mL), pipette aliquots of 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, and 1.4 mL into a series of 10 mL volumetric flasks.
  - Dilute each flask to the mark with distilled water to obtain final concentrations of 2, 4, 6, 8, 10, 12, and 14 µg/mL, respectively.[\[1\]](#)

## Sample Preparation (from Pharmaceutical Dosage Forms)

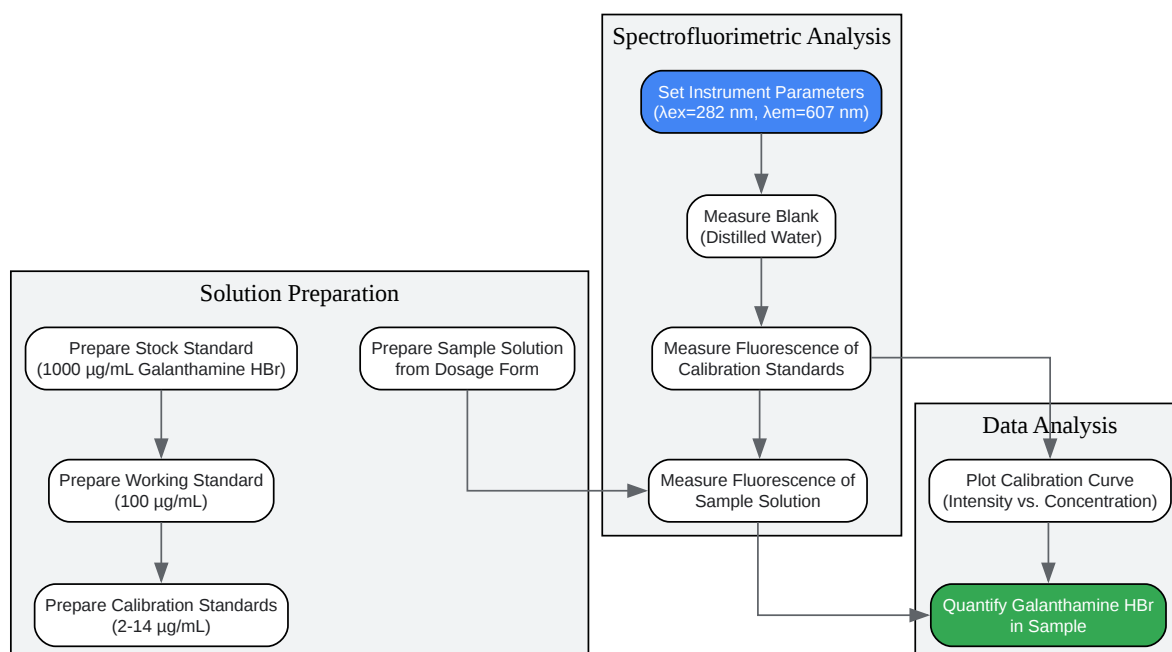
- Weigh and finely powder 20 tablets of **Galanthamine hydrobromide**.
- Accurately weigh a quantity of the powder equivalent to a known amount of **Galanthamine hydrobromide**.
- Transfer the powder to a suitable volumetric flask.
- Add a portion of distilled water and sonicate for 30 minutes to ensure complete extraction of the drug.
- Dilute to the mark with distilled water and mix well.
- Filter the solution through Whatman filter paper.

- Further dilute the filtrate with distilled water to obtain a final concentration within the linear range of the calibration curve (e.g., 6 µg/mL).[\[1\]](#)

## Spectrofluorimetric Measurement

- Set the excitation wavelength of the spectrofluorometer to 282 nm and the emission wavelength to 607 nm.[\[1\]](#)
- Measure the fluorescence intensity of the blank (distilled water).
- Measure the fluorescence intensity of each calibration curve solution and the prepared sample solution.
- Plot a calibration curve of fluorescence intensity versus concentration for the standard solutions.
- Determine the concentration of **Galanthamine hydrobromide** in the sample solution from the calibration curve.

## Experimental Workflow Diagram



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Caption: Workflow for the spectrofluorimetric analysis of **Galanthamine hydrobromide**.

## Conclusion

The described spectrofluorimetric method provides a simple, accurate, precise, and sensitive means for the determination of **Galanthamine hydrobromide** in pharmaceutical dosage forms. The method's simplicity and the use of a readily available and inexpensive solvent make it highly suitable for routine quality control analysis in the pharmaceutical industry. The validation data demonstrates the reliability and robustness of the method for its intended purpose.

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- To cite this document: BenchChem. [Application Note: Spectrofluorimetric Determination of Galanthamine Hydrobromide in Pharmaceutical Dosage Forms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7805333#spectrofluorimetric-determination-of-galanthamine-hydrobromide-in-pharmaceutical-dosage-forms]

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